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Cat. No.: B2833557

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for 7-Bromohept-
1-yne (CAS No. 81216-14-0), a versatile bifunctional molecule utilized in contemporary organic
synthesis.[1] This document is intended for researchers, scientists, and professionals in drug
development and materials science who employ this key intermediate in their work. The guide
details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
characteristics, offering a foundational dataset for compound verification and reaction
monitoring.

Molecular Structure and Properties
e Molecular Formula: C7H11Br[1][2][3]

e Molecular Weight: 175.07 g/mol [2][3]

e |IUPAC Name: 7-bromohept-1-yne[2]

» Structure: A seven-carbon chain with a terminal alkyne at one end and a bromine atom at the
other.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of 7-
Bromohept-1-yne. The proton (*H) and carbon-13 (*3C) NMR spectra provide detailed
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information regarding the chemical environment and connectivity of each atom within the
molecule.[1]

1H NMR Data

The *H NMR spectrum of 7-Bromohept-1-yne displays distinct signals for each unique proton
environment. The chemical shifts (d), multiplicities, and coupling constants (J) are summarized
below.[1]

. . Coupling
Proton Chemical Shift o )
_ Multiplicity Constant (J, Integration
Assignment (8, ppm)
Hz)

H-1 (=C-H) ~1.95 Triplet (t) ~2.6 1H

Triplet of Triplets
H-3 (-CH2-C=) ~2.20 J=7.0,26 2H

(tt)
H-4, H-5, H-6 (- _

~1.50-1.90 Multiplet (m) - 6H

CH2-)
H-7 (-CH2-Br) ~3.40 Triplet (t) ~6.8 2H

*C NMR Data

Due to the linear nature of the molecule, all seven carbon atoms are chemically distinct,
resulting in seven unique signals in the 3C NMR spectrum.[1]
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Carbon Assignment Chemical Shift (3, ppm)
C-1 (=C-H) ~68.5
C-2 (-C=) ~84.0
C-3 ~18.2
C-14 ~27.5
C-5 ~31.8
C-6 ~32.5
C-7 (-CH2-Br) ~335

Infrared (IR) Spectroscopy

The IR spectrum of 7-Bromohept-1-yne is characterized by absorption bands corresponding
to its terminal alkyne and alkyl bromide functionalities.[1]

o _ Characteristic ]
Vibrational Mode Functional Group ) Intensity
Absorption (cm~?)

=C-H Stretch Terminal Alkyne ~3300[1][2][4][5]16] Strong, Sharp
C-H Stretch Alkane 2850 - 2950[1][6] Medium to Strong
Weak to Medium,
C=C Stretch Alkyne 2100 - 2260[2][4][5]
Sharp
C-Br Stretch Alkyl Halide 550 - 850 Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of 7-Bromohept-
1-yne. High-resolution mass spectrometry (HRMS) can precisely determine its elemental
formula, C7H11Br.[1]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b2833557?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I_(Liu)/06%3A_Structural_Identification_of_Organic_Compounds-_IR_and_NMR_Spectroscopy/6.03%3A_IR_Spectrum_and_Characteristic_Absorption_Bands
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I_(Liu)/06%3A_Structural_Identification_of_Organic_Compounds-_IR_and_NMR_Spectroscopy/6.03%3A_IR_Spectrum_and_Characteristic_Absorption_Bands
https://orgchemboulder.com/Spectroscopy/irtutor/alkynesir.shtml
https://open.maricopa.edu/fundamentalsoforganicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Lab_I/10%3A_Infrared_Spectroscopy/10.07%3A_Functional_Groups_and_IR_Tables
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I_(Liu)/06%3A_Structural_Identification_of_Organic_Compounds-_IR_and_NMR_Spectroscopy/6.03%3A_IR_Spectrum_and_Characteristic_Absorption_Bands
https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Lab_I/10%3A_Infrared_Spectroscopy/10.07%3A_Functional_Groups_and_IR_Tables
https://orgchemboulder.com/Spectroscopy/irtutor/alkynesir.shtml
https://open.maricopa.edu/fundamentalsoforganicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.benchchem.com/product/b2833557?utm_src=pdf-body
https://www.benchchem.com/product/b2833557?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I_(Liu)/06%3A_Structural_Identification_of_Organic_Compounds-_IR_and_NMR_Spectroscopy/6.03%3A_IR_Spectrum_and_Characteristic_Absorption_Bands
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2833557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value Notes
Molecular Formula C7H11Br
Monoisotopic Mass 174.00441 Da[2]

The two molecular ion peaks
appear in an approximate 1:1
ratio, which is characteristic for
Presence of [M]* and [M+2]* o
Key Feature , a compound containing one
ions
bromine atom due to the
natural isotopic abundance of

79Br and &1Br.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 7-Bromohept-
1-yne, which is a liquid at room temperature.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 7-Bromohept-1-yne in ~0.7 mL of a
deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. Add a small amount of an
internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or a precise chemical
shift reference is required.

 Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument's
magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation
delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to *H NMR due to the lower
natural abundance of 3C.
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» Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier
transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the 1H
spectrum and reference the chemical shifts to the solvent or internal standard.

IR Spectroscopy Protocol

o Sample Preparation (Neat Liquid Film): Since 7-Bromohept-1-yne is a liquid, the simplest
method is to prepare a thin film.[7] Place one drop of the neat liquid onto the surface of a
polished salt plate (e.g., NaCl or KBr).

e Creating the Film: Carefully place a second salt plate on top of the first, spreading the liquid
into a thin, uniform film free from air bubbles.[7]

» Data Acquisition: Mount the "sandwich" plates in the sample holder of the FT-IR
spectrometer. Record a background spectrum of the empty beam path first. Then, acquire
the sample spectrum over the desired range (typically 4000-400 cm~1). The instrument
software will automatically ratio the sample spectrum against the background to generate the
final absorbance or transmittance spectrum.

o Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent
(e.g., acetone), and store them in a desiccator to prevent damage from moisture.[7]

Mass Spectrometry Protocol

e Sample Preparation: Prepare a dilute solution of 7-Bromohept-1-yne in a volatile solvent
(e.g., methanol or acetonitrile).

¢ lonization: Introduce the sample into the mass spectrometer. Depending on the instrument,
common ionization techniques such as Electron lonization (EIl) or Electrospray lonization
(ESI) can be used. For El, the sample is vaporized and bombarded with electrons. For ESI,
the sample solution is sprayed into the source, creating charged droplets from which ions are
desolvated.

o Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole,
time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
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« Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating the mass spectrum.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic identification of a

compound like 7-Bromohept-1-yne.
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Caption: Workflow for Spectroscopic Analysis of 7-Bromohept-1-yne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 7-Bromohept-1-yne: A
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nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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